Cas no 102-12-5 (3-(2-hydroxyethyl)-1-phenylthiourea)

3-(2-hydroxyethyl)-1-phenylthiourea structure
102-12-5 structure
Product Name:3-(2-hydroxyethyl)-1-phenylthiourea
CAS No:102-12-5
MF:C9H12N2OS
MW:196.269380569458
MDL:MFCD00022123
CID:143718
PubChem ID:1549562
Update Time:2025-04-19

3-(2-hydroxyethyl)-1-phenylthiourea Chemical and Physical Properties

Names and Identifiers

    • Thiourea,N-(2-hydroxyethyl)-N'-phenyl-
    • 1-(2-hydroxyethyl)-3-phenylthiourea
    • 1-Phenyl-3-(2-hydroxyethyl)thiourea
    • 1-(2-hydroxyethyl)-3-phenyl-2-thiourea
    • 1-(2-hydroxy-ethyl)-3-phenyl-thiourea
    • AC1LU8CO
    • Ambcb5156479
    • ChemDiv3_000588
    • F0081-0015
    • N-(2-Hydroxy-aethyl)-N'-phenyl-thioharnstoff
    • N-(2-Hydroxyethyl)-N'-phenylthiourea
    • N-2-hydroxyethyl-N'-phenylthiourea
    • NSC90821
    • Urea, 1-(2-hydroxyethyl)-3-phenyl-2-thio-
    • 3-(2-hydroxyethyl)-1-phenylthiourea
    • VS-07282
    • SR-01000398314-1
    • NSC-90821
    • CBDivE_004082
    • Thiourea, N-(2-hydroxyethyl)-N'-phenyl-
    • SCHEMBL5138189
    • CBDivE_003669
    • N-(2-Hydroxyethyl)-N'-phenylthiourea #
    • HMS1649C15
    • CHEMBL5191880
    • NSC 90821
    • D97208
    • 2-Hydroxyethyl phenyl thiourea
    • BRD-K81117311-001-01-1
    • NCGC00172713-01
    • MFCD00022123
    • AKOS003241062
    • HMS1474K16
    • SDCCGMLS-0064663.P001
    • 102-12-5
    • AKOS002710497
    • DTXSID60144510
    • CCG-2276
    • SR-01000398314
    • MFCXZZJQPDIXAS-UHFFFAOYSA-N
    • WLN: SUYMR & M2Q
    • CS-0315324
    • N-Phenyl-N'-.beta.-hydroxyethylthiourea
    • 1-(2-hydroxyethyl)-3-phenyl-thiourea
    • STL477522
    • STL283910
    • ALBB-035611
    • DB-238302
    • BBL022933
    • N-(2-hydroxyethyl)-N'-phenylcarbamimidothioic acid
    • MDL: MFCD00022123
    • Inchi: 1S/C9H12N2OS/c12-7-6-10-9(13)11-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11,13)
    • InChI Key: MFCXZZJQPDIXAS-UHFFFAOYSA-N
    • SMILES: S=C(NC1C=CC=CC=1)NCCO

Computed Properties

  • Exact Mass: 196.06716
  • Monoisotopic Mass: 196.067
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 76.4Ų

Experimental Properties

  • Density: 1.281
  • Boiling Point: 332°C at 760 mmHg
  • Flash Point: 154.6°C
  • Refractive Index: 1.674
  • PSA: 44.29
  • LogP: 1.42920

3-(2-hydroxyethyl)-1-phenylthiourea Pricemore >>

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